Trimethylselenonium iodide

Cytotoxicity profiling Selenium toxicology Chemical safety assessment

Trimethylselenonium iodide (TMSeI; CAS 7362-34-7; molecular formula C₃H₉ISe; MW 250.97 g/mol) is a quaternary organoselenium salt in which a positively charged selenium(IV) center is bonded to three methyl groups, with iodide as the counterion. It belongs to the selenoether class and is the iodide salt of the trimethylselenonium cation (TMSe⁺), a major terminal urinary metabolite of selenium in mammals and a quantitatively significant species in selenium detoxification pathways.

Molecular Formula C3H9ISe
Molecular Weight 250.98 g/mol
CAS No. 7362-34-7
Cat. No. B12644717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylselenonium iodide
CAS7362-34-7
Molecular FormulaC3H9ISe
Molecular Weight250.98 g/mol
Structural Identifiers
SMILESC[Se+](C)C.[I-]
InChIInChI=1S/C3H9Se.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1
InChIKeyBPBBRXLBVLKFKH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylselenonium Iodide (TMSeI, CAS 7362-34-7): Compound Identity, Key Properties, and Procurement-Relevant Context


Trimethylselenonium iodide (TMSeI; CAS 7362-34-7; molecular formula C₃H₉ISe; MW 250.97 g/mol) is a quaternary organoselenium salt in which a positively charged selenium(IV) center is bonded to three methyl groups, with iodide as the counterion [1]. It belongs to the selenoether class and is the iodide salt of the trimethylselenonium cation (TMSe⁺), a major terminal urinary metabolite of selenium in mammals and a quantitatively significant species in selenium detoxification pathways [2]. Unlike many other selenium compounds, TMSeI is a non-volatile, crystalline solid that undergoes thermal decomposition at 157.7 °C rather than simple melting [1]. The compound is primarily procured as a high-purity analytical standard (99.8% ± 1.1% purity achievable via dimethyl selenide methylation with methyl iodide [1]) for selenium speciation studies, toxicological research, and environmental monitoring applications where unambiguous identification and quantification of the TMSe⁺ cation is required.

Why Generic Selenium Compound Substitution Fails: Quantitative Evidence That Trimethylselenonium Iodide Is Not Interchangeable with Selenite, Selenomethionine, or Dimethylselenide


Selenium compounds span an extraordinary range of toxicological potencies, metabolic fates, and analytical behaviors that cannot be predicted from elemental selenium content alone. Trimethylselenonium iodide differs from its closest chemical analogs—dimethylselenide (DMSe, the volatile penultimate methylation product) and other selenonium salts—in key dimensions that directly affect experimental design, regulatory compliance, and data reproducibility [1]. The fully methylated TMSe⁺ cation is essentially a metabolic dead-end excretory product: it shows no detectable cytotoxicity in human urothelial, astrocytoma, and hepatoma cell lines at supra-physiological concentrations, whereas selenite, methylselenocysteine, and selenomethionine all exert substantial, concentration-dependent cytotoxicity in the same model systems [2]. Differences of this magnitude render generic substitution scientifically indefensible for any application where the specific chemical form of selenium determines the biological or analytical outcome. The quantitative evidence below establishes where TMSeI stands relative to its most relevant comparators.

Trimethylselenonium Iodide (TMSeI) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


TMSeI vs. Sodium Selenite: 1000-Fold Lower Cytotoxicity in Mammalian Fibroblast Cells

In a direct head-to-head comparison using Chinese hamster V79 fibroblast cells, sodium selenite exhibited cytotoxicity approximately 1000-fold greater than trimethylselenonium iodide (TMSeI) [1]. The cytotoxicity of the organoarsenic carcinogen dimethylarsinic acid (DMA) was roughly equivalent to that of TMSeI, further underscoring the exceptionally low cytotoxic potential of the fully methylated selenonium species [1]. Despite its low cytotoxicity, TMSeI retained the ability to suppress DMA-induced tetraploidy at elevated concentrations, demonstrating that biological activity and cytotoxicity are dissociable properties for this compound [1].

Cytotoxicity profiling Selenium toxicology Chemical safety assessment

Squalene Monooxygenase Inhibition Potency: TMSeI IC₅₀ >3000 μM vs. 37–680 μM for Selenite, Methylselenol, and Dimethylselenide

In a study directly comparing the inhibitory potency of selenium compounds against purified recombinant human squalene monooxygenase—the second committed enzyme in cholesterol biosynthesis and a proposed target mediating selenium neurotoxicity—trimethylselenonium iodide required concentrations exceeding 3 mM to produce detectable inhibition, corresponding to an IC₅₀ value >3000 μM [1]. This is approximately 4.4-fold weaker than dimethylselenide (IC₅₀ = 680 μM), ~32-fold weaker than methylselenol (IC₅₀ = 95 μM), and >81-fold weaker than selenite (IC₅₀ = 37 μM) [1]. The progressive decline in inhibitory potency with increasing methylation—from monomethyl to dimethyl to trimethyl—provides a clear structure-activity relationship that establishes TMSeI as the least potent enzyme inhibitor in the methylselenium series [1].

Enzyme inhibition Cholesterol biosynthesis Selenium neurotoxicity mechanisms

Myocardial Uptake Selectivity: TMSeI Heart/Blood Ratio of 5 vs. Absence of Cardiac Uptake for Other Selenonium Compounds

In a comprehensive rat biodistribution study comparing [⁷⁵Se]-labeled trimethylselenonium with selenomethionine, Se-methylselenocysteine, and their selenonium derivatives, only trimethylselenonium displayed selective myocardial uptake, achieving a heart/blood concentration ratio of 5 at 0.5 hours after subcutaneous injection [1]. This cardiac selectivity was not observed for any of the other selenonium compounds tested—including Se-methylselenomethionineselenonium and Se-dimethylselenocysteineselenonium—nor for selenomethionine or Se-methylselenocysteine [1]. Additionally, trimethylselenonium was highly concentrated by the kidney and showed the highest total urinary ⁷⁵Se excretion (~90% of the administered dose) among all compounds evaluated [1].

Biodistribution Cardiac imaging Selenonium pharmacokinetics

Urinary Excretion Efficiency: ~90% Dose Recovery for TMSeI vs. ~4% for Selenomethionine and 35–45% for Other Selenonium Derivatives

Among five selenium compounds directly compared in a rat metabolic fate study, trimethylselenonium iodide exhibited the highest urinary excretion efficiency, with approximately 90% of the administered ⁷⁵Se dose recovered in urine at both high (2 mg Se/kg) and low (0.064 mg Se/kg) dose levels [1]. In striking contrast, selenomethionine yielded only ~4% urinary excretion at the low dose, and Se-dimethylselenocysteineselenonium—despite being structurally related to TMSeI—produced only 35–45% of the dose as urinary trimethylselenonium ion [1]. Respiratory excretion (as volatile dimethylselenide) was highest for Se-dimethylselenocysteineselenonium (38% at high dose) but negligible for TMSeI [1]. The near-quantitative urinary recovery of intact TMSeI establishes it as the most reliable compound for quantitative selenium balance and excretion studies.

Selenium metabolism Urinary biomarkers Pharmacokinetic modeling

HPLC-ICP-MS Detection Sensitivity: TMSeI Limit of Detection 0.08 μg Se/L vs. 0.18–0.34 μg Se/L for Selenomethionine and Selenious Acid

In a validated HPLC-ICP-MS method employing anion-exchange chromatography with ultrasonic nebulization, trimethylselenonium iodide achieved the second-lowest limit of detection (LOD) among four selenium species: 0.08 μg Se/L for TMSeI, compared to 0.18 μg Se/L for selenomethionine, 0.34 μg Se/L for selenious acid (Se(IV)), and 0.07 μg Se/L for selenic acid (Se(VI)) [1]. Critically, the signal enhancement achieved by replacing the standard Meinhard concentric glass nebulizer with an ultrasonic nebulizer was 24–31-fold for TMSeI, selenomethionine, and selenic acid, but only 7-fold for selenious acid [1]. This species-dependent nebulization efficiency means that TMSeI benefits disproportionately from instrumental optimization, enabling detection at sub-ppb levels that are unattainable for selenite under identical conditions [1].

Analytical method validation Selenium speciation ICP-MS detection limits

Renal Retention Pharmacokinetics: Consistent Sex-Dependent Retention Pattern Across a 5000-Fold Dose Range (0.002–10.0 μmol/Animal)

Intravenous administration of trimethylselenonium iodide to male and female rats revealed a robust, sex-linked difference in renal selenium retention: male rats consistently exhibited significantly higher kidney selenium levels than females during the first hour post-injection [1]. This sex-dependent retention was observed across an exceptionally wide dose range spanning 0.002 to 10.0 μmol per animal—a 5000-fold range—with the kinetic pattern of selenium in the kidneys remaining unaffected by dose magnitude during the first hour [1]. The sex-linked difference was already manifest in 21-day-old animals and increased markedly during the subsequent four weeks of postnatal maturation, and could be accelerated by prior elevation of dietary selenium intake [1]. Such dose-invariant, sex-dependent pharmacokinetic behavior has not been reported for other selenium species, representing a distinctive and reproducible characteristic of the trimethylselenonium cation [1].

Pharmacokinetics Renal physiology Sex-dependent metabolism

Trimethylselenonium Iodide (TMSeI) Evidence-Backed Application Scenarios for Scientific Procurement


Certified Primary Standard for Selenium Speciation by HPLC-ICP-MS in Biological and Environmental Matrices

TMSeI synthesized and characterized to 99.8% ± 1.1% purity with full spectroscopic confirmation (NMR, FTIR, ESI-MS) [1] provides an analytically rigorous primary standard for cation-exchange and anion-exchange HPLC-ICP-MS selenium speciation methods. Its sub-ppb detection limit (0.08 μg Se/L) and 24–31-fold ultrasonic nebulization signal enhancement [2] enable precise quantification of TMSe⁺ in urine, serum, and environmental water samples at concentrations approaching parts-per-trillion levels. The well-defined decomposition point of 157.7 °C and entropy of 100.7 kJ mol⁻¹ [1] provide additional quality control landmarks for standard certification.

Non-Cytotoxic Negative Control in Selenium Toxicology, Chemoprevention, and Cellular Stress Assays

Because TMSeI exhibits no detectable cytotoxicity in human urothelial, astrocytoma, and hepatoma cell lines even at supra-physiological concentrations [3], and its cytotoxic potency is approximately 1000-fold lower than that of sodium selenite in mammalian fibroblast models [4], it serves as an ideal non-cytotoxic selenium control compound. This allows researchers to distinguish between effects attributable to selenium's essential nutritional role versus toxic effects driven by redox-active inorganic or partially methylated selenium species. Its >81-fold weaker inhibition of squalene monooxygenase relative to selenite [5] further supports its use as a biologically inert comparator in neurotoxicity and cholesterol metabolism studies.

In Vivo Metabolic Tracer for Quantitative Urinary Selenium Excretion and Mass-Balance Studies

With approximately 90% of an administered dose quantitatively recovered in urine—compared to only ~4% for selenomethionine [6]—TMSeI is the selenium species of choice for metabolic balance and pharmacokinetic studies requiring near-complete analyte accountability. The consistent sex-dependent renal retention pattern maintained across a 5000-fold dose range (0.002–10.0 μmol/animal) [7] provides a reproducible pharmacokinetic framework for experimental designs involving repeated measures, dose escalation, or sex-stratified analyses.

Myocardial Selenium Uptake and Cardiac Imaging Tracer Development

The unique and selective myocardial uptake of TMSe⁺, achieving a heart/blood concentration ratio of 5 within 0.5 hours of administration—a property absent in all other tested selenonium compounds including Se-dimethylselenocysteineselenonium and Se-methylselenomethionineselenonium [6]—positions TMSeI as a starting material for the development of selenium-based myocardial imaging agents or for mechanistic studies of cardiac selenium transport and accumulation.

Quote Request

Request a Quote for Trimethylselenonium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.